molecular formula C9H12F3N3 B1427933 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine CAS No. 1248474-59-0

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Cat. No.: B1427933
CAS No.: 1248474-59-0
M. Wt: 219.21 g/mol
InChI Key: ITNXUYZIQBGQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine” is a chemical compound with the molecular weight of 219.21 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 155-159 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Molecular Structure Investigations : A study by Shawish et al. (2021) on the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed insights into molecular structure through X-ray crystallography and DFT calculations. This work highlights the synthesis process and the analysis of intermolecular interactions in compounds related to 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine (Shawish et al., 2021).

Synthesis Methods

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines : Research by Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds. This research provides a convenient approach for the synthesis of compounds structurally related to this compound (Shevchuk et al., 2012).

  • Synthesis of Key Intermediate in Crizotinib Synthesis : Fussell et al. (2012) report a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in Crizotinib synthesis. This study underscores the importance of a robust synthesis process for the production of key intermediates related to this compound (Fussell et al., 2012).

Potential Applications in Medicinal Chemistry

  • Aurora Kinase Inhibitor : A paper from 2006 discusses the potential of certain compounds, including those with pyrazole/piperidine structures, as inhibitors of Aurora A, indicating potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Ligands at Human Dopamine D4 Receptor : Rowley et al. (1997) explored the structure-activity relationships of 4-heterocyclylpiperidines as selective high-affinity ligands at human dopamine D4 receptors, indicating their potential application in the field of neuropharmacology (Rowley et al., 1997).

  • Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identifies compounds, including this compound derivatives, as potent Glycine Transporter 1 (GlyT1) inhibitors with potential implications in central nervous system disorders (Yamamoto et al., 2016).

Additional Research

  • Novel Pyrazolyl-s-triazine Derivatives : Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and studied their antimicrobial and antifungal activity. This research highlights potential applications of these compounds in the development of new antimicrobial agents (Sharma et al., 2017).

  • Anticholinesterase Agents : A study by Altıntop (2020) focused on synthesizing new pyrazoline derivatives and evaluating their anticholinesterase effects, suggesting potential therapeutic applications in neurodegenerative disorders (Altıntop, 2020).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXUYZIQBGQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane solution (1.5 mL) of tert-butyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (150 mg, 0.50 mmol) synthesized in Reference Synthesis Example 33, trifluoroacetic acid (0.7 mL) was added at room temperature, and the resultant solution was stirred for 3 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and water was added to the concentrated reaction solution, followed by extraction from the resultant mixture with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound (140 mg, quantitative).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 3
Reactant of Route 3
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 4
Reactant of Route 4
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 5
Reactant of Route 5
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Reactant of Route 6
Reactant of Route 6
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.